molecular formula C12H15N3O3 B14706057 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone CAS No. 24342-44-7

2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone

Cat. No.: B14706057
CAS No.: 24342-44-7
M. Wt: 249.27 g/mol
InChI Key: VHAXHUSUMSLYQT-UHFFFAOYSA-N
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Description

2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is an organic compound that features a hydrazone functional group and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with diethylhydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are often freshly distilled to ensure their purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylhydrazine: Similar in structure but lacks the diethyl groups.

    2-(Hydrazinylidene)-1-(4-nitrophenyl)ethanone: Similar but without the diethyl substitution.

Uniqueness

2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical properties. The diethyl groups increase the compound’s hydrophobicity, while the nitrophenyl group enhances its reactivity in electron transfer reactions .

Properties

CAS No.

24342-44-7

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

2-(diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C12H15N3O3/c1-3-14(4-2)13-9-12(16)10-5-7-11(8-6-10)15(17)18/h5-9H,3-4H2,1-2H3

InChI Key

VHAXHUSUMSLYQT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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